2-(4-Mercapto-butyl)-pentanedioic acid
Description
2-(4-Mercapto-butyl)-pentanedioic acid is a synthetic derivative of pentanedioic acid (glutaric acid) featuring a thiol (-SH) functional group attached via a four-carbon butyl chain at the second carbon position. This compound’s design aligns with research into enzyme inhibitors (e.g., glutamate carboxypeptidase II [GCPII]) and targeted therapies, where the thiol group and alkyl chain length influence binding affinity and metabolic stability .
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(4-sulfanylbutyl)pentanedioic acid |
InChI |
InChI=1S/C9H16O4S/c10-8(11)5-4-7(9(12)13)3-1-2-6-14/h7,14H,1-6H2,(H,10,11)(H,12,13) |
InChI Key |
QFKHEJQVTSTWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS)CC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The pentanedioic acid scaffold is versatile, with substituents dictating pharmacological properties. Key analogs include:
2-(3-Mercaptopropyl)pentanedioic Acid (2-MPPA)
- Substituent : 3-mercaptopropyl (-SCH2CH2CH2-)
- Activity : Potent GCPII inhibitor (Ki = 0.3 nM) with efficacy in preclinical neurological models involving excess glutamate .
- Issues : Poor pharmacokinetics (half-life <1 hour, low oral bioavailability) and chemical instability due to thiol oxidation. Clinical development halted due to immune toxicity risks .
However, thiol-related instability and toxicity likely persist.
Carglumic Acid
- Substituent: Carbamoylamino (-NH-C(O)-NH2)
- Activity: Treats hyperammonemia by activating carbamoyl phosphate synthetase 1.
- Advantage : Clinically approved with favorable safety profile.
Comparison : The carbamoyl group’s polarity contrasts with the hydrophobic mercapto-butyl chain, highlighting how substituents redirect therapeutic applications (metabolic vs. neurological/oncological).
DUPA (2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic Acid)
- Substituent : Ureido-dicarboxypropyl
- Activity : High-affinity ligand for prostate-specific membrane antigen (PSMA), used in prostate cancer imaging/therapy .
- Advantage : Dual carboxylate groups enhance PSMA binding via electrostatic interactions.
Comparison : Unlike mercapto derivatives, DUPA’s ureido group enables tumor-specific targeting, emphasizing functional group diversity in drug design.
2-(Phosphonomethyl)pentanedioic Acid (2PMPA)
- Substituent: Phosphonomethyl (-CH2-PO3H2)
- Activity : GCPII inhibitor (Ki = 0.3 nM) with preclinical success in 30+ neurological models .
- Issues : Poor brain penetration (AUCbrain/plasma <0.02) and short half-life.
Comparison : Phosphonate groups improve enzyme binding but reduce bioavailability. Mercapto-butyl derivatives might offer better membrane permeability but face redox instability.
Pharmacokinetic and Stability Considerations
Analysis :
- Thiol-Based Compounds: 2-MPPA and hypothetical 2-(4-Mercapto-butyl)-pentanedioic acid share risks of oxidation and immunogenicity.
- Polar Groups : Phosphonate (2PMPA) and carbamoyl (carglumic acid) substituents improve target engagement but limit bioavailability.
- Targeting Moieties: DUPA’s ureido group exemplifies how non-thiol substituents enable tumor-specific applications.
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